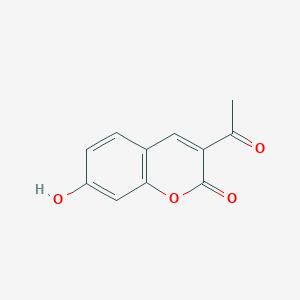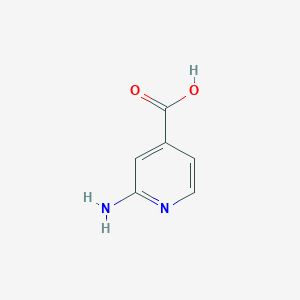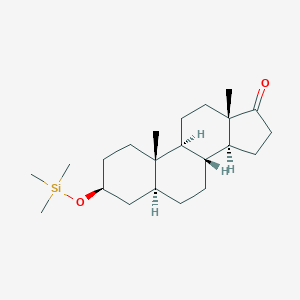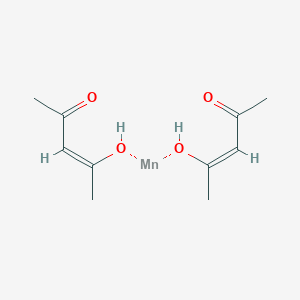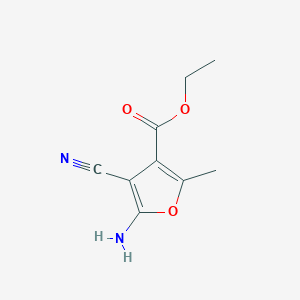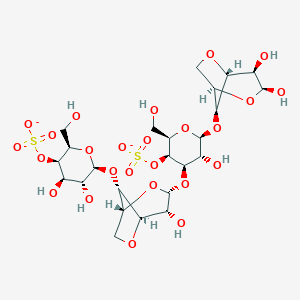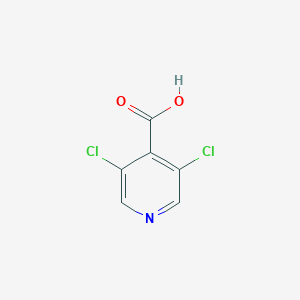
3,5-Dichloroisonicotinic acid
描述
Synthesis Analysis
The synthesis of 3,5-Dichloroisonicotinic acid or its related compounds typically involves reactions such as oxidation, chlorination, and hydrolysis. For instance, Shi Wei-bing (2009) describes the synthesis of 2-Chloronicotinic acid, a related compound, from 3-cyanopyridine through these reactions, achieving a total yield of 75.1% (Shi Wei-bing, 2009). Similarly, Wei Xiao-lei (2010) achieved a total yield of 77.2% and purity of 99.5% under optimized reaction conditions for the same compound (Wei Xiao-lei, 2010).
Molecular Structure Analysis
The molecular structure of compounds like 3,5-Dichloroisonicotinic acid is often studied using techniques like infrared (IR) and Raman spectroscopy. For example, a study by M. Karabacak and M. Kurt (2008) on 6-chloronicotinic acid used Fourier transform infrared and Raman spectra to analyze the molecular structure, identifying various conformers and their stability (Karabacak & Kurt, 2008).
Chemical Reactions and Properties
The reactivity of 3,5-Dichloroisonicotinic acid can be inferred from studies on similar compounds. For example, Qianli Li et al. (2015) synthesized organostannoxanes derived from 2-chloroisonicotinic acid, revealing insights into its reactivity and the formation of complex structures (Li et al., 2015).
Physical Properties Analysis
The physical properties of 3,5-Dichloroisonicotinic acid are closely related to its molecular structure. S. Long et al. (2015) explored the polymorphism and phase transitions of 3-chloroisonicotinic acid, highlighting its diverse physical forms and stability (Long et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound can be partly understood through its synthesis and molecular structure. Studies like those by M. Karabacak et al. (2008) provide insight into the chemical behavior and properties of chloronicotinic acids (Karabacak et al., 2008).
科学研究应用
Radiolabeling and Bioconjugate Synthesis : Analogues of 3,5-Dichloroisonicotinic acid, such as HYNIC (Hydrazinonicotinic acid), have been explored for their ability to chelate technetium in radiolabeling applications. These compounds are used in synthesizing bioconjugates for radiolabeling with Tc-99m, useful in nuclear medicine for imaging and diagnostic purposes (Meszaros et al., 2011).
Agricultural Applications : 3,5-Dichloroisonicotinic acid has been used to treat soybeans, leading to reduced severity of white mold disease caused by Sclerotinia sclerotiorum in field and greenhouse studies. This suggests its potential role as a protective agent against plant diseases (Dann et al., 1998).
Synthesis of Antibiotics and Food Additives : The compound has been synthesized as a constituent of the orthosomycin antibiotics avilamycin, curamycin, everninomycin, and related derivatives. It is also known as a food additive (Dornhagen & Scharf, 1985).
Material Science : In the synthesis of heterometallic uranyl-silver coordination polymers, 3,5-Dichloroisonicotinic acid is used to promote structure variance. It plays a significant role in the formation of three-dimensional frameworks in these polymers (Mei et al., 2018).
Pesticide and Medicine Precursors : It serves as a key precursor in the synthesis of pesticides and medicines, particularly in transformations involving Rhodococcus erythropolis, which converts related compounds into useful intermediates (Jin et al., 2011).
Postharvest Treatment in Citrus Fruits : Treating citrus fruits with 3,5-Dichloroisonicotinic acid has been shown to reduce postharvest diseases like blue and green molds and anthracnose decay. It also enhances defense-related enzymes in the fruits (Jing et al., 2020).
Elicitor for Plant Secondary Metabolites : As an elicitor, 3,5-Dichloroisonicotinic acid and its derivatives have been used to induce the biosynthesis of secondary metabolites in plants, which can be important for pharmaceutical applications (Qian et al., 2006).
Biochemical Research : In biochemical assays, 3,5-Dichloroisonicotinic acid has been used in chromogenic systems for measuring substances like hydrogen peroxide, indicating its utility in laboratory analyses (Fossati & Prencipe, 2010).
安全和危害
未来方向
One of the potential future directions for 3,5-Dichloroisonicotinic Acid and its derivatives is in the field of plant disease resistance. Ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied for their potential to induce plants’ natural immune system .
Relevant Papers One relevant paper is “Halogen Bonded Three-Dimensional Uranyl–Organic Compounds with Unprecedented Halogen–Halogen Interactions and Structure Diversity upon Variation of Halogen Substitution” published in Crystal Growth & Design in 2015 . Another paper titled “Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases” discusses the potential use of 3,5-Dichloroisonicotinic Acid in plant disease resistance .
属性
IUPAC Name |
3,5-dichloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQPTOSHKHYHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345602 | |
| Record name | 3,5-Dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloroisonicotinic acid | |
CAS RN |
13958-93-5 | |
| Record name | 3,5-Dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

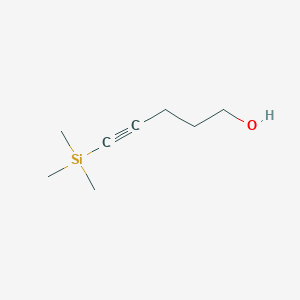



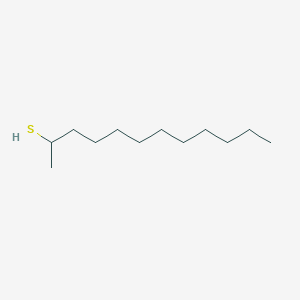
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)


